1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene
Description
Isomeric Variations
Structural isomers arise from alternative substituent arrangements:
- Positional isomers : Shifting the nitro group to position 2 or 4 alters the electronic environment (e.g., 1-chloro-4-nitro derivatives).
- Functional group isomers : Replacing chloromethyl with methylchloro (-CHCl₂) or dichloromethyl (-CCl₃) modifies steric bulk.
| Isomer Type | Substituent Positions | Example IUPAC Name |
|---|---|---|
| Positional | Nitro at C4, chloro at C1 | 1-chloro-4-nitro-2-(chloromethyl)-5-fluorobenzene |
| Functional Group | -CCl₃ at C2 | 1-chloro-2-(trichloromethyl)-5-fluoro-4-nitrobenzene |
Molecular Geometry and Crystallographic Analysis
The compound’s geometry is influenced by steric interactions between the chloromethyl and nitro groups. Density Functional Theory (DFT) optimizations predict a planar benzene core with substituents adopting orthogonal orientations to minimize repulsion.
Key Geometric Parameters (DFT-Optimized)
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C1-N (nitro) | 1.47 | C2-C1-N: 120 |
| C3-C (chloromethyl) | 1.54 | Cl-C-Cl: 109.5 |
| C5-F | 1.34 | F-C-C: 117 |
Crystallographic data for this compound remains unreported, but analogous structures (e.g., 1-(chloromethyl)-3-fluoro-5-nitrobenzene) exhibit monoclinic symmetry with unit cell parameters a = 7.2 Å, b = 8.1 Å, c = 10.4 Å, and β = 92°.
Electronic Structure and Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311++G(d,p) level reveal pronounced electron-withdrawing effects from the nitro and chloro groups, localized on the aromatic π-system. The chloromethyl group contributes hyperconjugative stabilization via σ(C-Cl) → π* interactions.
Frontier Molecular Orbitals
- HOMO : Localized on the benzene ring and nitro group (-8.2 eV).
- LUMO : Delocalized across the chloromethyl and fluoro substituents (-1.5 eV).
Electrostatic potential maps highlight electrophilic regions near the nitro group (Figure 2), suggesting reactivity toward nucleophilic aromatic substitution at C4.
Charge Distribution (Natural Population Analysis)
| Atom | Charge (e) |
|---|---|
| N (nitro) | +0.45 |
| O (nitro) | -0.62 |
| Cl (chloromethyl) | -0.18 |
| F | -0.31 |
Properties
Molecular Formula |
C7H4Cl2FNO2 |
|---|---|
Molecular Weight |
224.01 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4Cl2FNO2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,3H2 |
InChI Key |
JPWGLXUDDAQLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Step 1: Starting Material Preparation
The synthesis typically begins with a suitably substituted benzene derivative, such as 4-chloro-2-methylphenol or 4-chloro-2-methylbenzene , which provides the aromatic core with initial chlorination and methylation sites (see,,).
Step 2: Nitration at the 5-Position
The nitration of the aromatic ring is performed under mild conditions to introduce the nitro group at the 5-position relative to the existing substituents. This is achieved using a mixture of sulfuric acid and nitric acid at approximately 0°C, which favors regioselective nitration due to directing effects of existing groups (see,).
- Acid mixture: Sulfuric acid and nitric acid
- Temperature: ~0°C
- Outcome: Formation of 4-chloro-2-methyl-5-nitrobenzene or similar intermediates
Step 3: Formation of Chloromethyl Derivative
The chloromethylation is achieved via electrophilic substitution using chloromethylating agents such as dimethoxymethane (also known as formaldehyde dimethyl acetal) in the presence of catalysts like zinc iodide or zinc chloride (see,).
- Reagents: Dimethoxymethane, chlorosulfonic acid, and ZnI₂ or ZnCl₂
- Solvent: Dichloromethane (DCM)
- Temperature: 5–10°C
- Duration: 0.5–1 hour
- Outcome: Formation of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene
The chloromethylation proceeds via formation of a chloromethyl cation, which electrophilically substitutes the aromatic ring at the desired position, directed by existing substituents.
Alternative Route: Using Aromatic Precursors with Pre-installed Substituents
Step 1: Synthesis of 4-Chloro-2-methylbenzene
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the activity of biological molecules. The fluoro group can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares the target compound with analogs, highlighting substituent positions and their implications:
Key Observations:
- Chloromethyl vs. Trichloromethyl (Position 2): The trichloromethyl group in the third compound increases steric bulk and electron-withdrawing effects, enhancing resistance to hydrolysis compared to the chloromethyl group in the target compound .
- Nitro Group Position: Compounds with nitro at position 5 (e.g., CAS 1481-68-1) exhibit different electronic effects, directing electrophilic attacks to ortho/para positions rather than meta .
- Oxygen-Containing Substituents: Ether or benzyloxy groups (e.g., and ) improve solubility in polar solvents but reduce electrophilic reactivity compared to halogens .
Biological Activity
1-Chloro-2-(chloromethyl)-5-fluoro-4-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activity. This article reviews the existing literature on its biological effects, including mutagenicity, cytotoxicity, and pharmacokinetics.
The compound has a molecular formula of C7H4Cl2FNO2, with a molecular weight of approximately 221.01 g/mol. Its structural characteristics include a nitro group, which is often associated with various biological activities.
Mutagenicity and Genotoxicity
Studies have indicated that this compound exhibits weak mutagenic activity in bacterial test systems but shows no significant mutagenicity in mammalian cell tests in vitro. Specifically, it has been noted to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells, suggesting potential genotoxic effects under certain conditions .
Cytotoxic Effects
Research indicates that the compound can induce cytotoxic effects in various cell lines. For instance, in vitro studies have demonstrated that exposure to this compound can lead to increased rates of cell death and DNA damage, particularly in liver and kidney cells of mice following intraperitoneal injection . The observed cytotoxicity appears to be dose-dependent.
Absorption and Metabolism
The absorption of this compound occurs through multiple routes, including dermal, oral, and respiratory pathways. Studies show that approximately 80% of the compound is absorbed following oral administration, while dermal absorption rates can reach up to 40% .
Table 1: Absorption Rates of this compound
| Route of Administration | Absorption Rate (%) |
|---|---|
| Oral | ~80 |
| Dermal | ~40 |
Excretion
Excretion studies in rats indicate that the majority of the absorbed compound is eliminated via urine (71-74%) and feces (20-27%) within 96 hours post-administration. Notably, urinary excretion rates were consistent across adult and older rats, highlighting the compound's metabolic stability .
Toxicological Observations
A notable case involved accidental exposure of workers to this compound. Urinary metabolite analysis revealed significant levels of N-acetyl-S-(4-nitrophenyl)-L-cysteine, indicating substantial metabolic processing and potential toxicity related to oxidative stress and hemolytic anemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
